molecular formula C15H17ClN2S B2358928 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole CAS No. 345987-48-6

4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole

Cat. No.: B2358928
CAS No.: 345987-48-6
M. Wt: 292.83
InChI Key: GYNPYZKIKIGUNT-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a 4-methylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole typically involves the reaction of 4-chlorobenzaldehyde with 4-methylpiperidine and thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole has been investigated for its potential as a lead compound in drug development. Its structure allows for modifications that can enhance biological activity or reduce toxicity. Research has shown that compounds with similar structures exhibit significant antimicrobial and anticancer properties .

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazole compounds can exhibit potent antimicrobial effects against various bacterial strains. For instance, related compounds have shown activity against Gram-positive and Gram-negative bacteria, making them candidates for further development in treating infections .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli12 µg/mL
BS. aureus10 µg/mL
CP. aeruginosa15 µg/mL

Anticancer Applications

The compound has also been explored for its anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

Table 2: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)
DMCF7 (Breast Cancer)5
EHeLa (Cervical Cancer)7

Case Study 1: Antimicrobial Screening

A study conducted on synthesized thiazole derivatives demonstrated their effectiveness against resistant bacterial strains. The results indicated that modifications to the piperidine moiety could enhance the antimicrobial potency of the compounds.

Case Study 2: Anticancer Efficacy

In vitro studies on MCF7 breast cancer cells revealed that certain thiazole derivatives caused significant cell death through apoptosis. Molecular docking studies suggested that these compounds bind effectively to the target proteins involved in cancer cell survival .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)imidazole
  • 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)oxazole
  • 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)pyrazole

Uniqueness

4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole is unique due to its thiazole ring, which imparts distinct electronic and steric properties compared to imidazole, oxazole, and pyrazole analogs

Biological Activity

4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole is a compound of increasing interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a chlorophenyl group and a piperidine moiety. Its chemical structure can be represented as follows:

4 4 Chlorophenyl 2 4 methylpiperidin 1 yl thiazole\text{4 4 Chlorophenyl 2 4 methylpiperidin 1 yl thiazole}

The synthesis typically involves the reaction of appropriate thiazole precursors with substituted phenyl and piperidine derivatives, following established synthetic pathways for thiazole compounds.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing piperidine have shown enhanced cytotoxicity against various cancer cell lines. A notable study demonstrated that certain piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin in specific assays .

2. Acetylcholinesterase Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is particularly relevant in the context of Alzheimer's disease. A related study synthesized thiazole derivatives that displayed significant AChE inhibitory activity, with some compounds achieving IC50 values as low as 2.7 µM . This suggests that this compound may share similar mechanisms of action.

3. Antimicrobial Properties

In vitro studies have also explored the antimicrobial activity of thiazole derivatives. Compounds structurally related to this compound have shown effectiveness against various bacteria and fungi, indicating potential applications in treating infectious diseases .

Table 1: Summary of Biological Activities

Activity TypeReferenceIC50/Effectiveness
Anticancer Activity Enhanced cytotoxicity
AChE Inhibition IC50 = 2.7 µM
Antimicrobial Activity Effective against S. aureus and E. coli

The biological activities of this compound are thought to stem from its ability to interact with specific biological targets:

  • AChE Inhibition : The thiazole moiety may facilitate binding to the active site of AChE, thereby preventing the breakdown of acetylcholine, which is crucial for cognitive function.
  • Cytotoxic Mechanisms : The presence of the piperidine group may enhance cellular uptake and promote apoptosis through mitochondrial pathways in cancer cells.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2S/c1-11-6-8-18(9-7-11)15-17-14(10-19-15)12-2-4-13(16)5-3-12/h2-5,10-11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNPYZKIKIGUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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